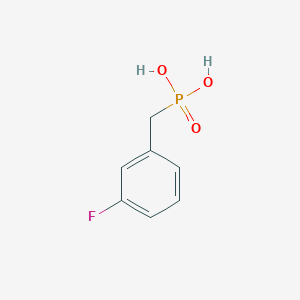

3-Fluorobenzylphosphonic acid

Description

Foundational Principles of Organofluorine Chemistry in Modern Sciences

Organofluorine chemistry is a specialized field of organic chemistry focused on compounds containing the carbon-fluorine (C-F) bond. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond (one of the strongest in organic chemistry)—profoundly alter the physical, chemical, and biological characteristics of an organic molecule. researchgate.netnih.govacs.orghu-berlin.de The replacement of hydrogen with fluorine can influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. hu-berlin.de These modifications are highly sought after in various scientific domains, including pharmaceuticals, materials science, and agriculture. nih.govacs.org The development of organofluorine chemistry has been marked by the discovery of various fluorinating agents, which are broadly categorized as electrophilic, nucleophilic, and radical agents, each suited for different synthetic challenges. nih.gov

Significance of Phosphonic Acids in Chemical Research and Development

Phosphonic acids are a class of organophosphorus compounds characterized by the C-P(O)(OH)₂ functional group. tandfonline.com This group is a structural analogue of the phosphate (B84403) moiety, which allows these compounds to act as mimics in biological systems. tandfonline.com A key feature of phosphonic acids is their strong ability to coordinate with metal ions and bind to metal oxide surfaces. tandfonline.comresearchgate.net This property makes them invaluable in materials chemistry for creating metal-phosphonate frameworks, functionalizing surfaces to tune their electronic properties, and for applications in water treatment as scale inhibitors and chelating agents. researchgate.netscispace.com In medicinal chemistry, the phosphonate (B1237965) group is used to design drugs and pro-drugs, leveraging its ability to increase water solubility and target bone tissue. tandfonline.comscispace.com The synthesis of phosphonic acids is a critical area of research, with established methods like the Michaelis-Arbuzov reaction and subsequent hydrolysis being cornerstone synthetic routes. tandfonline.comwikipedia.orgresearchgate.net

Interdisciplinary Relevance of Fluorinated Organophosphorus Compounds

The combination of fluorine atoms and phosphonate groups within a single molecular structure creates compounds with enhanced or novel functionalities, driving interdisciplinary research. In materials science, for example, fluorinated phosphonic acids are used to create stable, self-assembled monolayers (SAMs) on metal oxide surfaces like zinc oxide (ZnO). nih.govhu-berlin.de These SAMs can precisely control the work function of the surface, which is a critical parameter for optimizing charge injection in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). hu-berlin.ded-nb.infonih.gov The fluorine substituents provide an additional tool for fine-tuning the dipole moment of the monolayer. researchgate.net In medicinal chemistry, the introduction of fluorine into bioactive phosphonates can improve their target affinity and pharmacokinetic properties. rsc.org Furthermore, some fluorinated organophosphorus compounds have been investigated for their role as nerve agents, highlighting the potent biological effects that can arise from this chemical combination. nih.govlibretexts.orgsikemia.com

Research Scope and Objectives Pertaining to 3-Fluorobenzylphosphonic Acid

Research into this compound is situated within the broader context of developing novel functional materials. The primary objectives of studying this specific compound include its synthesis, purification, and detailed characterization. A key goal is to understand its fundamental physicochemical properties, particularly its solid-state structure, which can be elucidated through single-crystal X-ray diffraction. researchgate.net

A significant research application for this compound and its isomers is the surface modification of transparent conducting oxides like ZnO. nih.govhu-berlin.ded-nb.info Therefore, a central objective is to investigate how the self-assembled monolayers of this compound influence the surface properties of these materials. This involves studying the formation of the monolayer and measuring its impact on the substrate's work function. Ultimately, the research aims to establish a structure-property relationship, clarifying how the position of the fluorine atom on the benzyl (B1604629) ring affects the compound's crystallographic packing and its performance as a surface modifier in electronic applications.

Detailed Research Findings

Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 80395-16-0 |

| Molecular Formula | C₇H₈FO₃P |

| Molecular Weight | 190.11 g/mol |

| Purity | ≥97% |

| Synonyms | (3-Fluorophenyl)methylphosphonic acid, 3-FBPA |

Table 1: Physicochemical properties of this compound. Data sourced from commercial supplier information and chemical databases. chemspider.comresearchgate.net

Synthesis and Characterization

The synthesis of benzylphosphonic acids is commonly achieved through the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This method typically involves the reaction of a benzyl halide with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a diethyl benzylphosphonate ester. wikipedia.orggatech.edu This intermediate is then subjected to hydrolysis, often using a strong acid like concentrated hydrochloric acid, to cleave the ethyl ester groups and yield the final phosphonic acid. gatech.edu

For this compound, the synthesis would proceed from 3-fluorobenzyl bromide or chloride. The reaction is initiated by the nucleophilic attack of the phosphite on the benzyl halide. wikipedia.org

Following synthesis, comprehensive characterization is performed. The structure and purity are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). Specifically, ¹H NMR is used to identify the protons on the aromatic ring and the methylene (B1212753) bridge, ¹³C NMR confirms the carbon skeleton, and ³¹P NMR provides a characteristic signal for the phosphonic acid group, with its chemical shift being indicative of the phosphorus atom's chemical environment. libretexts.orgsikemia.comhuji.ac.il

Crystal Structure Analysis

The precise three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. This analysis provides detailed information on bond lengths, bond angles, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Research has shown that the meta-substituted isomer crystallizes in an orthorhombic system. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.808(3) Å |

| b | 31.483(7) Å |

| c | 6.471(2) Å |

| Z (Molecules per unit cell) | 8 |

Table 2: Crystal structure data for this compound. Data from a single-crystal X-ray diffraction study. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEASAQQGBIZVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565539 | |

| Record name | [(3-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-16-0 | |

| Record name | [(3-Fluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80395-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorobenzylphosphonic Acid and Its Analogues

Strategies for Carbon-Phosphorus Bond Formation in Fluoroaromatic Systems

The creation of the carbon-phosphorus (C-P) bond is the cornerstone of synthesizing phosphonic acids. In the context of fluoroaromatic systems, this transformation presents unique challenges and opportunities due to the electronic effects of the fluorine substituent. Various methods have been developed to efficiently construct this bond, broadly categorized into direct phosphonylation approaches and functional group interconversions.

Direct Phosphonylation Approaches to Fluorobenzylphosphonic Acids

Direct phosphonylation methods involve the formation of the C-P bond at the benzylic position of a 3-fluorobenzyl precursor. One of the most prominent and widely used methods is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the treatment of a 3-fluorobenzyl halide with a trialkyl phosphite (B83602). The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic benzylic carbon, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the halide ion yields the corresponding dialkyl 3-fluorobenzylphosphonate. organic-chemistry.orgwikipedia.org

The general scheme for the Michaelis-Arbuzov reaction is as follows:

Step 1: Nucleophilic Attack(RO)₃P + F-C₆H₄-CH₂-X → [(RO)₃P⁺-CH₂-C₆H₄-F]X⁻

Step 2: Dealkylation[(RO)₃P⁺-CH₂-C₆H₄-F]X⁻ → (RO)₂P(O)-CH₂-C₆H₄-F + R-X

This method is highly versatile and can be influenced by various factors, including the nature of the leaving group (X), the steric and electronic properties of the phosphite, and the reaction conditions. For instance, the use of Lewis acids can mediate the reaction at room temperature, providing a facile route to arylmethyl phosphonates.

Functional Group Interconversions Leading to Phosphonic Acid Moieties

An alternative strategy to direct phosphonylation involves the initial formation of a phosphonate (B1237965) ester, which is then converted to the final phosphonic acid. This two-step approach allows for greater flexibility in the synthesis and purification of intermediates.

A common and effective method is the McKenna reaction, which involves treatment of the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. nih.gov This two-step procedure is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups. nih.gov

McKenna Reaction Steps:

Silylation: (RO)₂P(O)-R' + 2 TMSBr → (TMSO)₂P(O)-R' + 2 RBr

Methanolysis: (TMSO)₂P(O)-R' + 2 CH₃OH → (HO)₂P(O)-R' + 2 TMS-OCH₃

Acidic hydrolysis, often using concentrated hydrochloric acid, is another widely used method for dealkylation. nih.gov While effective, this method requires harsher conditions and may not be suitable for sensitive substrates.

The following table summarizes common dealkylation methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| McKenna Reaction | 1. TMSBr 2. Methanol | Mild, often room temperature | High yields, compatible with many functional groups | Requires stoichiometric TMSBr |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-P bonds, particularly for the synthesis of arylphosphonates. acs.orgresearchgate.net While direct application to benzylphosphonates is less common, these methods are crucial for synthesizing analogues where the phosphonic acid group is attached directly to the fluoroaromatic ring.

The Hirao reaction is a well-established palladium-catalyzed cross-coupling of aryl halides with H-phosphonates. researchgate.net More recent advancements have expanded the scope of these reactions to include various aryl electrophiles such as aryl triflates, tosylates, and even arylsulfonium salts. acs.orgnih.gov These reactions typically employ a palladium(0) catalyst in the presence of a suitable ligand and a base.

A plausible catalytic cycle for the palladium-catalyzed phosphonation of an aryl halide (Ar-X) involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form an Ar-Pd(II)-X complex.

Transmetalation/Coordination: The H-phosphonate coordinates to the palladium center.

Reductive Elimination: The arylphosphonate product is formed through reductive elimination, regenerating the Pd(0) catalyst. nih.gov

These methods offer excellent functional group tolerance and have been instrumental in the synthesis of a diverse library of fluorinated arylphosphonic acids.

Stereoselective and Enantioselective Synthesis of Related Fluorinated Phosphonic Acids

The development of stereoselective and enantioselective methods for the synthesis of fluorinated phosphonic acids is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral phosphonic acids can serve as mimics of amino acids and other biologically relevant molecules. nih.gov

Recent research has focused on the development of catalytic asymmetric methods to introduce chirality. One approach involves the enantioselective addition of nucleophiles to α,β-unsaturated phosphonates. For example, the conjugate addition of lithiated difluoromethanephosphonates to nitroglycals has been shown to produce fluorinated aminoglycosyl phosphonates with high stereoselectivity. rsc.org

Another strategy is the asymmetric hydrophosphonylation of imines. The use of chiral catalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, can facilitate the enantioselective addition of phosphites to imines, yielding chiral α-aminophosphonates. researchgate.netscispace.com

Palladium-catalyzed enantioselective additions of arylboronic acids to formylphosphonate-derived hydrazones have also been developed, providing access to α-aryl α-hydrazino phosphonates with excellent enantioselectivities (up to 99% ee). nih.govucm.es These reactions utilize chiral pyridine-hydrazone ligands to control the stereochemical outcome.

Radiochemical Synthesis of Fluorine-18 (B77423) Labeled 3-Fluorobenzylphosphonic Acid Analogues for Positron Emission Tomography (PET) Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. Fluorine-18 is a widely used radionuclide for PET due to its favorable decay properties, including a half-life of 109.7 minutes and low positron energy. nih.gov The development of ¹⁸F-labeled analogues of this compound could enable the in vivo study of biological processes involving these compounds.

The radiosynthesis of these analogues typically involves the late-stage introduction of the fluorine-18 atom. A common strategy is the nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor bearing a good leaving group, such as a nitro or trimethylammonium group, at the desired position. nih.gov For example, 4-[¹⁸F]fluorobenzaldehyde can be synthesized from 4-trimethylammoniumbenzaldehyde triflate and subsequently converted to 4-[¹⁸F]fluorobenzyl halides. nih.gov These radiolabeled halides can then be used in a Michaelis-Arbuzov reaction to produce the desired [¹⁸F]fluorobenzylphosphonate.

The development of efficient and rapid radiolabeling procedures is crucial due to the short half-life of fluorine-18. Automated synthesis modules are often employed to handle the high levels of radioactivity and to ensure reproducible and high-yielding radiosyntheses. nih.gov The resulting radiolabeled phosphonic acids can then be purified by high-performance liquid chromatography (HPLC) before being formulated for in vivo studies.

Advanced Spectroscopic and Structural Elucidation Techniques for Fluorinated Benzylphosphonic Acids

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 3-Fluorobenzylphosphonic acid, a multi-nuclear NMR approach would be essential.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom within a molecule. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the benzene (B151609) ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring protons on the aromatic ring and potentially a long-range coupling to the phosphorus atom.

Interactive Table: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value Range | Multiplicity |

| Chemical Shift (δ) | -110 to -115 ppm | Multiplet |

| Coupling Constants (J) | J(F-H_ortho), J(F-H_meta), J(F-P) | - |

Note: These are predicted values based on similar fluorinated aromatic compounds and are subject to variation based on solvent and experimental conditions.

³¹P NMR Spectroscopy for Phosphorus Environment Elucidation

³¹P NMR spectroscopy is a powerful technique for probing the chemical environment of phosphorus atoms. For this compound, the ³¹P NMR spectrum would exhibit a single resonance corresponding to the phosphonic acid group. The chemical shift of this peak provides information about the oxidation state and bonding of the phosphorus atom. This signal would likely be split into a multiplet due to coupling with the adjacent methylene (B1212753) protons and potentially a long-range coupling to the fluorine atom on the benzene ring.

Interactive Table: Predicted ³¹P NMR Data for this compound

| Parameter | Predicted Value Range | Multiplicity |

| Chemical Shift (δ) | +15 to +25 ppm | Multiplet |

| Coupling Constants (J) | J(P-H_methylene), J(P-F) | - |

Note: These are predicted values based on analogous benzylphosphonic acids and are subject to variation based on solvent and pH.

Multidimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of multidimensional NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the benzyl (B1604629) group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈FO₃P), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The isotopic pattern observed in the mass spectrum, particularly the presence of the naturally occurring isotopes of carbon and oxygen, would further corroborate the elemental composition.

Interactive Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 191.0273 |

| [M-H]⁻ | 189.0117 |

Note: These are calculated exact masses for the protonated and deprotonated molecular ions.

Chemical Reactivity and Derivatization Pathways of 3 Fluorobenzylphosphonic Acid

Transformations at the Phosphonic Acid Moiety

The phosphonic acid group is the primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of phosphonic acids to their corresponding esters, or phosphonates, is a fundamental derivatization pathway. These reactions can yield mono- or di-esters depending on the reaction conditions and the stoichiometry of the alcohol used. Various methods have been developed for the esterification of phosphonic acids, which are applicable to 3-Fluorobenzylphosphonic acid.

One effective method involves the use of orthoesters as alkoxy group donors. For instance, triethyl orthoacetate can be used to selectively produce monoethyl esters at moderate temperatures or diethyl esters at higher temperatures. researchgate.net The reaction mechanism is thought to proceed through a key dialkoxy carboxylate intermediate which then irreversibly transforms, driving the reaction forward. researchgate.netnih.gov

Another approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are commonly employed in peptide synthesis. nih.gov Benzyl (B1604629) trichloroacetimidates also serve as effective derivatizing agents, allowing for the formation of benzyl esters under neutral, acidic, or basic conditions. nih.gov The choice of conditions can be critical; for example, the p-methoxybenzylation of phosphonic acids works efficiently only in the presence of a base like sodium carbonate. nih.gov

Table 1: Selected Methods for Esterification of Phosphonic Acids

| Reagent/Method | Product Type | Key Features |

|---|---|---|

| Triethyl Orthoacetate | Mono- or Di-esters | Temperature-dependent selectivity researchgate.net |

| Carbodiimides (DCC, EDC) | Mono- or Di-esters | Mediated esterification nih.gov |

| Benzyl Trichloroacetimidate | Benzyl Esters | Works under neutral, acidic, or basic conditions nih.gov |

| Chlorinated Silica (B1680970) Gel | Esters | Solid-phase catalyst nih.gov |

Alternatively, converting the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, allows for subsequent reaction with amines to form the desired phosphonamidates. google.com Boronic acids, particularly ortho-iodo arylboronic acids, have also been identified as effective catalysts for direct amidation reactions under mild conditions. organic-chemistry.org

Salt Formation and Complexation Behavior

The three oxygen atoms of the phosphonic acid group can participate in coordination and iono-covalent bonds, making this compound an effective ligand for various metal cations. nih.govbeilstein-journals.org This property allows for the formation of a wide array of salts and coordination polymers, also known as metal-organic frameworks (MOFs). nih.govbeilstein-journals.org

The interaction with metal ions is a key feature of phosphonic acids, leading to the formation of stable complexes. researchgate.net The specific complexes formed can vary, with major species often including ML and MHL, where M is a divalent cation and L is the phosphonate (B1237965) ligand. researchgate.net The formation of these complexes is pH-dependent. The coordination properties are utilized in the design of hybrid materials and for the functionalization of surfaces. nih.govbeilstein-journals.org For example, phosphonic acids can be immobilized on mesoporous silica materials. mdpi.com

Reactions Involving the Fluorinated Benzyl Moiety

The fluorinated aromatic ring and the benzylic methylene (B1212753) group provide additional sites for chemical modification.

Aromatic Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The position of substitution is dictated by the directing effects of the existing substituents: the fluorine atom and the benzylphosphonic acid group (-CH₂PO(OH)₂).

Fluorine is an ortho-, para-directing group, although it is deactivating towards electrophilic substitution due to its high electronegativity.

The -CH₂PO(OH)₂ group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the phosphonic acid moiety.

The interplay of these two groups determines the regioselectivity of the substitution. The fluorine directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The benzylphosphonic acid group directs to the meta positions (positions 2 and 6). Therefore, positions 2, 4, and 6 are all activated to some degree.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-3-fluorobenzylphosphonic acid, 6-Nitro-3-fluorobenzylphosphonic acid |

| Bromination | Br⁺ | 4-Bromo-3-fluorobenzylphosphonic acid, 6-Bromo-3-fluorobenzylphosphonic acid |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at positions 4 and 6 |

It is important to note that Friedel-Crafts reactions may not proceed efficiently on strongly deactivated rings. lkouniv.ac.inuci.edu

Side-Chain Functionalization and Modification

The methylene (-CH₂-) bridge between the phenyl ring and the phosphorus atom is a potential site for functionalization. While the C-H bonds at this benzylic position are generally stable, they can undergo reactions under specific conditions, such as free-radical halogenation. This would introduce a halogen atom at the benzylic carbon, creating a new reactive center for subsequent nucleophilic substitution reactions.

Furthermore, the C-F bond on the aromatic ring is typically very strong and unreactive. However, under certain catalytic conditions, C-F activation could potentially lead to further derivatization, although this would require harsh reaction conditions. beilstein-journals.org

Specific Derivatization: Sulphonation to Yield 3-Fluorobenzylphosphono-4,6-disulphonic Acid

Sulphonation of the aromatic ring is a classic electrophilic aromatic substitution reaction that introduces sulphonic acid (-SO₃H) groups. lumenlearning.com The reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.orglkouniv.ac.in

In the case of this compound, the directing effects of the substituents again play a crucial role.

The fluorine at position 3 directs ortho- and para-, meaning it activates positions 2, 4, and 6.

The -CH₂PO(OH)₂ group at position 1 is meta-directing, activating positions 2 and 6 relative to its own position.

Both groups, therefore, activate positions 2 and 6. The fluorine also strongly activates position 4 (para to F). The formation of 3-Fluorobenzylphosphono-4,6-disulphonic acid is a plausible outcome under forcing sulphonation conditions. The first sulphonation would likely occur at the most activated positions, 4 or 6. A second sulphonation would then occur at the remaining activated position. The steric hindrance from the bulky phosphonic acid group might influence the substitution pattern, but the electronic effects suggest that positions 4 and 6 are the most likely sites for sulphonation.

Computational and Theoretical Investigations of Fluorinated Phosphonic Acid Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like 3-Fluorobenzylphosphonic acid. These computational methods allow for the prediction of geometric parameters, such as bond lengths and angles, and provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals and electrostatic potential maps.

The geometry of this compound is typically optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing phosphorus. The optimization process seeks the lowest energy conformation of the molecule, providing a detailed picture of its structure. For instance, calculations on related phosphonic acid derivatives have been successfully performed using similar levels of theory.

The resulting optimized structure allows for the extraction of key geometric data. The bond lengths and angles within the phosphonic acid group and the fluorinated benzyl (B1604629) moiety are critical for understanding intramolecular interactions. The introduction of the fluorine atom at the meta position of the benzene (B151609) ring is predicted to cause subtle but significant changes in the geometry compared to the parent benzylphosphonic acid molecule.

Interactive Data Table: Calculated Geometric Parameters of this compound

Note: The following data is based on representative values from DFT B3LYP/6-311++G(d,p) calculations for analogous structures and is intended for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Length | P=O | 1.50 Å |

| Bond Length | P-OH | 1.56 Å |

| Bond Length | P-C | 1.83 Å |

| Bond Length | C-F (aromatic) | 1.35 Å |

| Bond Length | C-C (aromatic avg.) | 1.39 Å |

| Bond Angle | O=P-OH | 114° |

| Bond Angle | HO-P-OH | 106° |

| Bond Angle | O=P-C | 115° |

| Bond Angle | C-C-F (aromatic) | 118° |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The fluorine substituent, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzylphosphonic acid. This is a consequence of the inductive electron-withdrawing effect. The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors.

Interactive Data Table: Calculated Frontier Orbital Energies and Reactivity Descriptors

Note: The following data is based on representative values from DFT calculations for analogous structures.

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I ≈ -EHOMO) | 7.25 |

| Electron Affinity (A ≈ -ELUMO) | 1.15 |

| Chemical Hardness (η = (I-A)/2) | 3.05 |

| Electronegativity (χ = (I+A)/2) | 4.20 |

Mechanistic Studies of Synthetic and Derivatization Reactions

The synthesis of this compound typically proceeds through a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by hydrolysis to yield the final phosphonic acid. Computational chemistry provides invaluable insights into the mechanisms of these reactions.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, in this case, 3-fluorobenzyl bromide. DFT studies on the Arbuzov reaction mechanism show that it generally proceeds via an SN2 pathway. The reaction begins with the nucleophilic attack of the phosphorus atom on the benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide ion and forming a phosphonium (B103445) salt intermediate. This is followed by a second SN2 step where the displaced bromide ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of diethyl 3-fluorobenzylphosphonate and bromoethane. Computational modeling of this reaction can determine the structures of the transition states and intermediates, as well as the activation energies for each step, confirming the favorability of this pathway. Recent studies have also explored radical alternatives to the traditional nucleophilic Arbuzov reaction, which may proceed under milder conditions.

The final step in the synthesis is the hydrolysis of the diethyl 3-fluorobenzylphosphonate. This is typically achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. The mechanism of acid-catalyzed hydrolysis of phosphonates involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is a two-step hydrolysis process, with the cleavage of the second ester bond generally being the rate-determining step. Computational studies can model the energy profile of this reaction, identifying the transition states for the nucleophilic attack and the departure of the ethanol (B145695) leaving groups. The presence of the electron-withdrawing fluorine substituent on the benzyl group is expected to influence the reaction kinetics.

Analysis of Electronic and Steric Effects of Fluorine Substitution on Phosphonic Acid Properties

The substitution of a hydrogen atom with a fluorine atom at the meta-position of the benzyl group has profound electronic and steric consequences for the properties of the phosphonic acid.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density in the sigma framework of the benzene ring and, by extension, pulls electron density away from the phosphonic acid group. Concurrently, fluorine can donate electron density to the pi-system of the benzene ring through a resonance effect (+R effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity. In the meta position, the resonance effect is minimal, and thus the strong -I effect of fluorine is the primary electronic influence.

This electron withdrawal has a significant impact on the acidity of the phosphonic acid. The pKa values of phosphonic acids are a measure of their tendency to donate a proton. The electron-withdrawing fluorine atom stabilizes the conjugate base (phosphonate anion) formed after deprotonation, thereby increasing the acidity of the phosphonic acid. This means that this compound is predicted to have a lower pKa value (i.e., be a stronger acid) than the unsubstituted benzylphosphonic acid. Computational methods can accurately predict these pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvated environment.

Interactive Data Table: NBO Analysis - Calculated Atomic Charges

Note: The following data is based on representative values from NBO analysis for analogous structures and illustrates the expected charge distribution.

| Atom | Charge (e) |

| P | +1.85 |

| O (phosphoryl) | -0.85 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.50 |

| C (benzylic) | -0.20 |

| C (aromatic, attached to F) | +0.25 |

| F | -0.28 |

Steric Effects: The steric effect of fluorine is often considered to be minimal, as its van der Waals radius is only slightly larger than that of hydrogen. Therefore, replacing a hydrogen with a fluorine at the meta position is not expected to introduce significant steric hindrance around the phosphonic acid group or dramatically alter the molecule's preferred conformation. This allows the electronic effects of the fluorine atom to be studied with minimal interference from steric factors, making this compound a valuable model system for investigating substituent effects in this class of compounds.

Exploratory Applications and Emerging Research Directions for 3 Fluorobenzylphosphonic Acid Derivatives

Development of Functional Materials and Surface Modification Agents

The ability of phosphonic acids to strongly and selectively bind to metal oxide surfaces makes them excellent candidates for the development of functional materials and surface modification agents. The introduction of a fluorine atom in the benzyl (B1604629) group of 3-fluorobenzylphosphonic acid further enhances its utility in this domain.

Derivatives of this compound have been demonstrated to be effective in tuning the surface energy and wetting properties of metal oxides. The phosphonic acid headgroup provides a robust anchor to the metal oxide, while the fluorinated benzyl tail group allows for precise control over the surface characteristics.

Research has shown that self-assembled monolayers (SAMs) of fluorinated benzylphosphonic acids on aluminum oxide (AlOx) can systematically alter the surface energy and work function. The presence and position of fluorine atoms on the aromatic ring are critical in determining these properties. For instance, the surface energy of AlOx can be significantly modified by the adsorption of different fluorinated benzylphosphonic acids.

A study by Abraham et al. (2016) investigated the impact of a series of fluorinated benzylphosphonic acids on the surface properties of AlOx. The results demonstrated that these compounds can modulate the surface from being relatively hydrophilic to more hydrophobic.

Surface Energy and Work Function of AlOx Modified with Fluorinated Benzylphosphonic Acids

| Compound | Surface Energy (mJ/m²) | Work Function (eV) |

|---|---|---|

| Benzylphosphonic acid | 45.2 | -0.45 |

| This compound | 43.8 | -0.62 |

| Pentafluorobenzylphosphonic acid | 23.5 | -0.91 |

The data clearly indicates that increasing the degree of fluorination on the benzyl ring leads to a decrease in surface energy, rendering the surface more non-wetting. Concurrently, the work function is also systematically tuned, which is a crucial parameter in the performance of organic electronic devices.

The phosphonic acid moiety is a versatile functional group for the construction of supramolecular assemblies and hybrid organic-inorganic materials. Its ability to form strong hydrogen bonds and coordinate with metal ions allows for the creation of well-defined, higher-order structures. While specific research on the incorporation of this compound into such systems is still emerging, the principles established with other phosphonic acids are directly applicable.

The self-assembly of phosphonic acids can lead to the formation of layered structures, liquid crystals, and gels. The introduction of the 3-fluorobenzyl group is expected to influence the packing and intermolecular interactions within these supramolecular architectures, potentially leading to materials with novel properties. For example, the fluorine atom can participate in non-covalent interactions such as halogen bonding, which can be exploited in the rational design of crystal structures and functional materials.

In the realm of hybrid materials, phosphonic acids are used to functionalize inorganic nanoparticles and surfaces, creating organic-inorganic interfaces with tailored properties. Derivatives of this compound could be employed to modify the surface of nanoparticles, enhancing their dispersibility in specific solvents or polymer matrices and introducing new functionalities.

Contributions to Catalysis and Organic Transformations

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. While chiral phosphoric acids have been extensively studied as Brønsted acid catalysts, the potential of phosphonic acids in this domain is an active area of investigation.

The design of effective organocatalysts often relies on the presence of a chiral scaffold and an acidic or basic functional group that can activate the substrates. Chiral derivatives of this compound could be designed to act as Brønsted acid catalysts. The acidity of the phosphonic acid group can be modulated by the electronic effects of the substituents on the benzyl ring. The fluorine atom at the 3-position, being electron-withdrawing, is expected to increase the acidity of the phosphonic acid, which could enhance its catalytic activity.

The development of chiral backbones onto which the this compound moiety is attached is a key step in creating effective asymmetric catalysts. Axially chiral structures, such as those based on BINOL (1,1'-bi-2-naphthol), have been successfully employed in phosphoric acid catalysis and could be adapted for phosphonic acid-based catalysts.

Chiral Brønsted acids have proven to be powerful catalysts for a variety of stereoselective carbon-carbon bond forming reactions, including Friedel-Crafts alkylations, Mannich reactions, and Diels-Alder reactions. These catalysts operate by activating the electrophile through protonation or hydrogen bonding, thereby lowering the energy of the transition state and controlling the stereochemical outcome of the reaction.

While direct examples of this compound derivatives being used in such reactions are not yet widely reported, the principles of Brønsted acid catalysis suggest their potential. A hypothetical application could be in the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. A chiral catalyst derived from this compound could protonate the ketone, leading to a chiral ion pair that directs the nucleophilic attack of the indole (B1671886) from a specific face, resulting in a single enantiomer of the product. The increased acidity due to the fluorine atom could lead to higher reaction rates and efficiencies.

Innovations in Chemical Biology and Molecular Recognition

Phosphonic acids are valuable tools in chemical biology due to their structural similarity to phosphates, which are ubiquitous in biological systems. This analogy allows them to act as mimics of natural phosphates and to function as inhibitors of enzymes that process phosphate-containing substrates.

The introduction of fluorine into these molecules can further enhance their biological activity. The high electronegativity and small size of the fluorine atom can lead to stronger binding interactions with enzyme active sites and can improve the metabolic stability of the compound.

Research into fluorinated α-aminophosphonic acid analogues of phenylglycine has shown that these compounds can act as inhibitors of phenylalanine ammonia (B1221849) lyase. This suggests that derivatives of this compound could be designed as potent and selective enzyme inhibitors. For instance, by incorporating an amino group at the α-position to the phosphonic acid, a this compound derivative could be synthesized to target specific enzymes.

Furthermore, the principles of molecular recognition can be applied to design sensors based on this compound derivatives. The phosphonic acid group can serve as a recognition site for specific analytes, and the fluorinated benzyl group can be functionalized with a reporter group, such as a fluorophore. The binding of the analyte to the phosphonic acid could induce a change in the fluorescence signal, allowing for sensitive and selective detection.

Design of Molecular Probes for Biological Systems

The development of molecular probes is essential for studying the function, localization, and activity of enzymes and other proteins within their native environment. Derivatives of this compound offer a unique combination of features that make them promising candidates for the design of highly specific molecular probes.

The phosphonate (B1237965) moiety is a well-established, hydrolytically stable mimic of the phosphate (B84403) group, enabling these derivatives to target the active sites of phosphate-metabolizing enzymes such as kinases and phosphatases. rsc.orgresearchgate.net The covalent attachment of a 3-fluorobenzyl group to this phosphonate core introduces a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ed.ac.uk Fluorine is an ideal NMR probe due to its 100% natural abundance, spin ½ nucleus, and high sensitivity. ed.ac.uk Crucially, the near absence of fluorine in biological systems means that ¹⁹F NMR spectra of fluorinated probes have no background signals. ed.ac.uk This allows for the clear detection of protein-ligand interactions and conformational changes in proteins, even in complex biological mixtures. ed.ac.uknih.gov

Furthermore, fluorophosphonate-based structures can be designed as activity-based probes (ABPs). These probes covalently modify the active site of specific enzymes, such as serine hydrolases, allowing for their detection and quantification. nih.govthermofisher.comresearchgate.net By incorporating a 3-fluorobenzyl group, these ABPs could be tailored to specific enzyme targets, with the fluorine atom serving as a ¹⁹F NMR reporter tag to confirm target engagement and profile enzyme activity in complex proteomes. This approach offers a powerful method for functional proteomics and drug discovery. nih.gov

Investigation of Bioisosteric Replacements in Ligand Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, where one functional group is replaced by another to improve the pharmacological profile of a lead compound without losing its desired biological activity. cambridgemedchemconsulting.com The this compound scaffold contains two key components that are highly valuable for bioisosteric design.

Firstly, the phosphonic acid group is a classic bioisostere of both carboxylic acids and phosphate esters. rsc.orgcambridgemedchemconsulting.combeilstein-journals.orgresearchgate.net As mimics of phosphates, phosphonates are resistant to enzymatic cleavage by phosphatases, which enhances their metabolic stability. cambridgemedchemconsulting.comunl.edu This property is critical for designing inhibitors of enzymes involved in cell signaling, such as kinases and phosphatases. researchgate.net

Secondly, the introduction of a fluorine atom onto the benzyl ring provides a powerful tool for fine-tuning the molecule's physicochemical properties. Fluorination can significantly alter the acidity (pKa) of the phosphonic acid group, which is critical for optimizing interactions with enzyme active sites. cambridgemedchemconsulting.comresearchgate.net For instance, difluoromethyl phosphonates are considered better mimics of phosphates than their non-fluorinated counterparts partly due to their pKa values more closely matching those of biological phosphates. researchgate.netresearchgate.net The fluorine atom in the 3-position of the benzyl ring can also modulate the ligand's lipophilicity, conformation, and ability to form hydrogen bonds, all of which can influence binding affinity, cell permeability, and metabolic fate. researchgate.netnih.gov Therefore, derivatives of this compound represent a versatile platform for systematically exploring structure-activity relationships and optimizing ligand properties for drug development.

Elucidation of Biosynthetic Pathways of Phosphonate Natural Products and Analogues

Many biologically active natural products feature a stable carbon-phosphorus (C-P) bond, characteristic of phosphonic and phosphinic acids. nih.gov Understanding the enzymatic machinery that constructs this bond is a significant area of research. nih.gov The biosynthesis of most phosphonates begins with the isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase. nih.govnih.gov

The study of these biosynthetic pathways often relies on the use of unnatural substrate analogues to probe the mechanisms of the involved enzymes. nih.gov Derivatives of this compound can be designed as mechanism-based inhibitors or substrate analogues for enzymes in these pathways. By synthesizing analogues that mimic the structure of natural substrates or intermediates, researchers can investigate the substrate specificity and catalytic mechanism of enzymes like PEP mutase.

The fluorine atom on the benzyl ring can act as a subtle electronic or steric probe. Its effect on binding and catalysis can provide valuable insights into the active site environment and the transition state of the reaction. For example, feeding a biological system with a fluorinated analogue could lead to its incorporation into the biosynthetic pathway, potentially generating novel fluorinated natural products or causing pathway inhibition that can be mechanistically informative. The stability of the phosphonate group ensures that these analogues are not readily degraded, making them suitable for in vivo and in vitro enzymatic studies. unl.edu

Q & A

Q. What are the established synthetic routes for 3-Fluorobenzylphosphonic acid, and what are their limitations?

The primary method involves fluorination of α-hydroxy-benzylphosphonates using diethylaminosulfur trifluoride (DAST) or analogous agents (e.g., Deoxo-Fluor). This approach typically achieves moderate yields (60–80%) but faces limitations in substrate compatibility, particularly with sterically hindered alcohols. Alternative routes, such as direct phosphorylation of fluorinated benzyl alcohols, are less efficient due to competing side reactions .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : <sup>31</sup>P NMR identifies the phosphonic acid group (δ ≈ 15–25 ppm), while <sup>19</sup>F NMR confirms fluorine substitution (δ ≈ -110 to -120 ppm for meta-fluorine).

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm<sup>-1</sup> (P=O stretch) and ~970 cm<sup>-1</sup> (P–O–C stretch) are diagnostic. Fluorine substitution alters aromatic C–F vibrations (~1250 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M-H]<sup>-</sup> ion for C7H7FO3P: calc. 197.0084).

Q. What are the key considerations when designing experiments to evaluate the biological activity of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition studies for phosphatases or kinases). Use competitive binding assays with isotopically labeled substrates to quantify inhibition constants (Ki). Include controls for non-specific interactions (e.g., bovine serum albumin) and validate results with orthogonal methods (e.g., surface plasmon resonance) .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to improve yield and purity?

- Reagent Selection : Replace DAST with milder fluorinating agents (e.g., XtalFluor-E) to reduce side reactions like elimination.

- Solvent Optimization : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Temperature Control : Conduct reactions at -20°C to 0°C to suppress decomposition.

- Purification : Employ ion-exchange chromatography to separate phosphonic acid derivatives from unreacted precursors .

Q. How does the introduction of a fluorine atom at the benzyl position influence the electronic and steric properties of phosphonic acid derivatives?

Fluorine’s electronegativity increases the acidity of the phosphonic acid group (pKa reduction by ~0.5 units) and enhances hydrogen-bonding capacity. Steric effects from the meta-fluorine substituent can restrict rotational freedom in the benzyl group, impacting ligand-receptor binding. Computational studies (DFT) comparing 3-fluoro and non-fluoro analogs reveal altered charge distribution at the phosphorus center .

Q. How can discrepancies in the literature regarding the nomenclature and structural assignment of this compound derivatives be resolved?

Apply IUPAC functional replacement rules:

- Use “fluoro” prefix for –OH replacement by –F.

- Confirm regiochemistry via X-ray crystallography or NOE NMR experiments.

- Cross-reference <sup>19</sup>F/<sup>31</sup>P NMR coupling constants (e.g., <sup>3</sup>JP-F ≈ 8–12 Hz) to validate substitution patterns .

Q. What strategies are employed to study the hydrolytic stability of this compound under varying pH conditions?

- Kinetic Assays : Monitor degradation via HPLC at pH 2–12.

- Isotopic Labeling : Use <sup>18</sup>O-labeled water to track hydrolysis mechanisms.

- Computational Modeling : Predict degradation pathways using molecular dynamics simulations .

Q. What analytical approaches are recommended for detecting trace impurities in this compound samples?

Q. How can researchers reconcile conflicting data on the reactivity of this compound in different solvent systems?

Conduct systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with solvent dielectric constant. Control for trace water content (Karl Fischer titration) and employ computational solvation models (e.g., COSMO-RS) to predict solvent effects on transition states .

Q. What are the emerging applications of this compound in materials science or catalysis?

Preliminary studies suggest utility as:

- Metal-Organic Framework (MOF) Linkers : Phosphonic acid groups anchor metal nodes (e.g., Zr<sup>4+</sup>), while fluorine enhances hydrophobicity.

- Catalytic Ligands : Fluorine’s electron-withdrawing effects modulate metal center electrophilicity in asymmetric catalysis. Further research is needed to explore these applications .

Q. Methodological Notes

- Synthesis Optimization : Always characterize intermediates (e.g., α-hydroxy precursors) via <sup>1</sup>H/<sup>13</sup>C NMR to ensure reaction progress.

- Data Contradictions : Cross-validate findings using multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities.

- Biological Assays : Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.